6-Boc-2,6-diazabicyclo[3.2.0]heptane
CAS No.: 1408075-03-5
Cat. No.: VC2719858
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1408075-03-5 |
|---|---|
| Molecular Formula | C10H18N2O2 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate |
| Standard InChI | InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3 |
| Standard InChI Key | BDVMAANWMDTLFP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2C1CCN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C1CCN2 |
Introduction
Chemical Structure and Properties
6-Boc-2,6-diazabicyclo[3.2.0]heptane features a bicyclic structure with two nitrogen atoms incorporated into the ring system. The "Boc" component refers to the tert-butyloxycarbonyl protecting group attached to one of the nitrogen atoms, which is a common strategy in organic synthesis to protect amine functionalities. This protecting group enables selective modifications at different positions within the molecule.
Structural Features
The bicyclic framework of 6-Boc-2,6-diazabicyclo[3.2.0]heptane consists of a four-membered ring fused to a five-membered ring, with nitrogen atoms at positions 2 and 6. This creates a strained and conformationally constrained structure that contributes to its unique reactivity profile and potential biological activities. The Boc protecting group is attached to the nitrogen at position 6, leaving the nitrogen at position 2 available for further functionalization or interaction with biological targets .
Synthesis Methods
The synthesis of 6-Boc-2,6-diazabicyclo[3.2.0]heptane involves several approaches, with the protection of the parent diazabicyclic structure being a key step.
Related Synthetic Approaches
Research in related diazabicyclic systems provides insights into potential synthetic strategies. For example, the synthesis of similar heterobicyclic compounds often involves [2+2]-cycloaddition reactions as seen in the construction of various azabicyclo[3.2.0]heptane derivatives . These approaches may include:
-
Photochemical [2+2]-cycloadditions
-
Thermal cyclization reactions
-
Metal-catalyzed cyclizations
The first synthesis of 2,6-diazabicyclo[3.2.0]heptane derivatives was reported in the scientific literature, highlighting the importance of these structures in chemical research . Similar compounds like 3,6-diazabicyclo[3.2.0]heptanes have been synthesized via procedures utilizing Buchwald-Hartwig amination, suggesting potential synthetic pathways for related diazabicyclic systems .
Applications in Medicinal Chemistry and Drug Development
6-Boc-2,6-diazabicyclo[3.2.0]heptane has significant applications in medicinal chemistry and pharmaceutical research due to its unique structural features.
As a Building Block in Drug Discovery
The compound serves as an important intermediate in the synthesis of more complex molecules with potential biological activities. The constrained bicyclic structure can impart specific conformational properties to drug candidates, potentially enhancing their binding affinity and selectivity for biological targets.
Pharmaceutical Relevance
Related diazabicyclic systems have been explored in the development of:
-
Neurological agents: Similar compounds have been investigated as novel α4β2 nicotinic acetylcholine receptor selective agonists, suggesting potential applications in neurological disorders .
-
Radiopharmaceuticals: Derivatives such as 5-(5-(6-[11C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole have been investigated as potential PET imaging agents .
-
General pharmaceutical intermediates: The protected diazabicyclic structure provides a versatile scaffold for further elaboration into diverse bioactive compounds .
The characteristic bicyclic framework can be incorporated into larger molecular structures to modulate their pharmacokinetic and pharmacodynamic properties. The rigid orientation of the nitrogen atoms in three-dimensional space can contribute to specific interactions with biological receptors .
Structural Isomers and Related Compounds
Understanding the relationship between 6-Boc-2,6-diazabicyclo[3.2.0]heptane and its structural isomers provides valuable context for its applications.
Comparison with 2-Boc-2,6-diazabicyclo[3.2.0]heptane
An important structural isomer is 2-Boc-2,6-diazabicyclo[3.2.0]heptane (CAS: 1204405-68-4), which differs in the position of the Boc protecting group:
| Property | 6-Boc-2,6-diazabicyclo[3.2.0]heptane | 2-Boc-2,6-diazabicyclo[3.2.0]heptane |
|---|---|---|
| CAS Number | 1408075-03-5 | 1204405-68-4 |
| IUPAC Name | tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate | tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate |
| InChIKey | BDVMAANWMDTLFP-UHFFFAOYSA-N | WFUBKOZDTGFCJO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2C1CCN2 | CC(C)(C)OC(=O)N1CCC2C1CN2 |
Despite sharing the same molecular formula and weight, these isomers exhibit different chemical behaviors due to the variation in the position of the Boc protecting group, which affects the reactivity and spatial orientation of the free nitrogen atom .
Other Related Diazabicyclic Systems
A number of related diazabicyclic systems have been developed for various applications:
-
3,6-Diazabicyclo[3.2.0]heptanes: These compounds have been studied as nicotinic acetylcholine receptor agonists.
-
6-Boc-3,6-diazabicyclo[3.2.0]heptane (CAS: 122848-57-1): A related isomer with different positioning of the nitrogen atoms in the bicyclic framework .
-
2,5-Diazabicyclo[2.2.1]heptanes: These compounds feature a slightly different bicyclic arrangement and have been explored for their biological activities .
The structural diversity of these related compounds highlights the versatility of diazabicyclic scaffolds in medicinal chemistry research .
| Supplier | Quantity | Price (USD) | Reference |
|---|---|---|---|
| Aladdin Scientific | 1g | $18,445.90 | |
| Various Specialized Suppliers | 100mg-1g | $500-1,565 | |
| CP Lab Safety | 1g | Various |
This significant price variation reflects the complexity of synthesis, purity levels, and specialized applications of the compound .
| Concentration | Amount of Compound Required for 10 mL Solution |
|---|---|
| 1 mM | 1.98 mg |
| 5 mM | 9.91 mg |
| 10 mM | 19.83 mg |
Appropriate solvents should be selected based on the specific application, with DMSO being a common choice for similar compounds due to its good solvating properties for a wide range of organic molecules .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume